Gastro-caine
説明
Gastro-caine is a pharmaceutical compound primarily used for its local anesthetic and anti-inflammatory properties in gastrointestinal (GI) therapeutics. Such compounds typically function by inhibiting neuronal sodium channels, reducing pain signals and inflammation in conditions like gastritis or peptic ulcers . Analytical methods for similar compounds, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are critical for quantifying this compound’s pharmacokinetics and purity .
特性
CAS番号 |
99232-07-2 |
|---|---|
分子式 |
C36H61AlClMgN3O15SSi |
分子量 |
922.8 g/mol |
InChI |
InChI=1S/C19H32N2O4.C17H23NO3.Al.ClH.Mg.H2O4S.3H2O.O.Si/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3;1-18-14-5-6-15(18)9-13(8-14)11-3-2-4-12(7-11)16(10-19)17(20)21;;;;1-5(2,3)4;;;;;/h8-9,15H,4-7,10-14,20H2,1-3H3;2-4,7,13-16,19H,5-6,8-10H2,1H3,(H,20,21);;1H;;(H2,1,2,3,4);3*1H2;;/q;;+3;;+2;;;;;-2;/p-3 |
InChIキー |
KNTPQIAPKCWTAR-UHFFFAOYSA-K |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N.CN1C2CCC1CC(C2)C3=CC(=CC=C3)C(CO)C(=O)O.[OH-].[OH-].[OH-].[O-2].OS(=O)(=O)O.[Mg+2].[Al+3].[Si].Cl |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N.CN1C2CCC1CC(C2)C3=CC(=CC=C3)C(CO)C(=O)O.[OH-].[OH-].[OH-].[O-2].OS(=O)(=O)O.[Mg+2].[Al+3].[Si].Cl |
同義語 |
Gastro-caine Gastrocaine |
製品の起源 |
United States |
類似化合物との比較
Pharmacological Properties
Gastro-caine’s efficacy and safety are benchmarked against structurally analogous agents like lidocaine, benzocaine, and procaine. Key parameters include onset time, duration of action, and mucosal adhesion. For instance:
| Compound | Onset (min) | Duration (hr) | Mucosal Adhesion | Metabolism Pathway |
|---|---|---|---|---|
| This compound | 2–5 | 3–4 | High | Hepatic CYP3A4 |
| Lidocaine | 1–3 | 1–2 | Moderate | Hepatic CYP1A2 |
| Benzocaine | 3–7 | 1–1.5 | Low | Plasma esterases |
This compound exhibits prolonged duration due to enhanced mucosal binding, reducing dosing frequency compared to lidocaine and benzocaine. Its reliance on CYP3A4 metabolism necessitates caution with cytochrome inhibitors .
Analytical Methodologies
Quantitative analysis of this compound and comparators employs HPLC and LC-MS, as validated for caffeine and theobromine in prior studies . For example, simultaneous determination of alkaloids in coffee via LC-MS (detection limit: 0.1 µg/mL) mirrors protocols applicable to this compound’s quality control . Spectral characterization (e.g., UV-Vis absorption) further ensures batch consistency, akin to methods for purine alkaloids .
Metabolic and Functional Differences
Unlike lidocaine, which undergoes rapid hepatic clearance, this compound’s slower metabolism via CYP3A4 prolongs its therapeutic window. This contrasts with ester-based agents like benzocaine, which are hydrolyzed in plasma, increasing overdose risks in patients with esterase deficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
